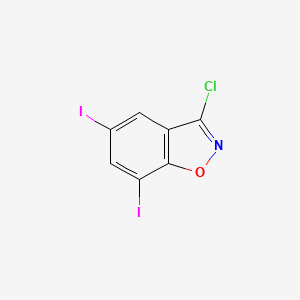
Trimethyl(2,4,5-trifluorophenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(2,4,5-trifluorophenyl)silane is a chemical compound with the molecular formula C9H11F3Si and a molecular weight of 204.27 g/mol It is characterized by the presence of a silicon atom bonded to a trimethyl group and a 2,4,5-trifluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethyl(2,4,5-trifluorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2,4,5-trifluorophenylmagnesium bromide with trimethylchlorosilane . The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(2,4,5-trifluorophenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The silicon atom in the compound can participate in nucleophilic substitution reactions, where the trimethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-silicon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and transition metal catalysts. Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted silanes, while coupling reactions can produce complex organosilicon compounds .
Applications De Recherche Scientifique
Trimethyl(2,4,5-trifluorophenyl)silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of trimethyl(2,4,5-trifluorophenyl)silane involves its ability to participate in various chemical reactions due to the presence of the silicon atom and the trifluorophenyl group. The silicon atom can form strong bonds with carbon, oxygen, and other elements, making it a versatile reagent in organic synthesis. The trifluorophenyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl(2,4,6-trifluorophenyl)silane
- Trimethyl(2,3,5,6-tetrafluorophenyl)silane
- Trimethyl(2,3,6-trichlorophenyl)silane
Uniqueness
Trimethyl(2,4,5-trifluorophenyl)silane is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its reactivity and chemical properties. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable reagent in various chemical processes .
Propriétés
Formule moléculaire |
C9H11F3Si |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
trimethyl-(2,4,5-trifluorophenyl)silane |
InChI |
InChI=1S/C9H11F3Si/c1-13(2,3)9-5-7(11)6(10)4-8(9)12/h4-5H,1-3H3 |
Clé InChI |
CCZIBDRLBPOJEA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(C=C(C(=C1)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


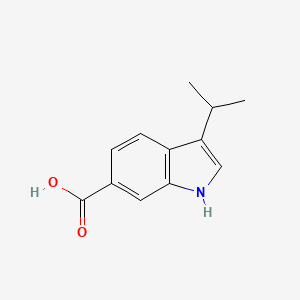


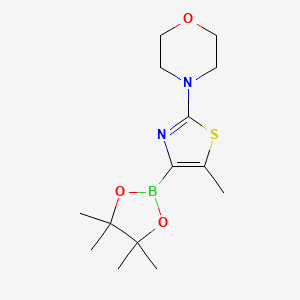




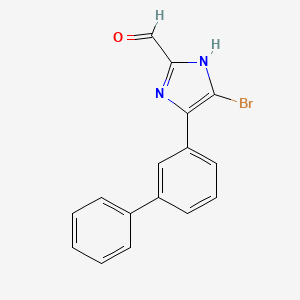
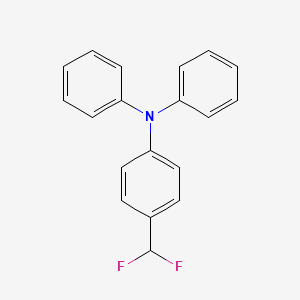
![Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13703627.png)
